![molecular formula C15H15ClN2OS B6141677 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
- Thiazole derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, exhibit antimicrobial properties. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring .
- Researchers have evaluated the antimicrobial activity of compounds derived from N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide against pathogenic bacteria and fungi .
- Thiazole derivatives have shown antitumor and cytotoxic activity. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide may contribute to cancer research and drug development .
- Some thiazole derivatives, including N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, exhibit anti-inflammatory activity .
Antimicrobial Activity
Anticancer Potential
Anti-Inflammatory Properties
Antiallergic Activity
Antiviral Properties
Neuroprotective Effects
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
The compound is expected to have high gi absorption and is likely bbb permeant . The compound’s lipophilicity (Log Po/w) is estimated to be around 3.03 .
Result of Action
Thiazole derivatives have been found to exhibit a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-7-5-10(6-8-12)13-9-20-15(17-13)18-14(19)11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUDFCQQIYSDDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide |
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